Cas no 2176069-10-4 (6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine)

6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine
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- Inchi: 1S/C14H16N4O/c1-19-14-6-5-11(8-15-14)18-13-7-12(16-9-17-13)10-3-2-4-10/h5-10H,2-4H2,1H3,(H,16,17,18)
- InChI Key: WLLSJNSOWAAWPQ-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C=N1)NC1=CC(C2CCC2)=NC=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 285
- XLogP3: 2.4
- Topological Polar Surface Area: 59.9
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6610-5513-20mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6610-5513-2μmol |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6610-5513-5mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6610-5513-50mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6610-5513-1mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6610-5513-75mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6610-5513-15mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6610-5513-40mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6610-5513-2mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6610-5513-3mg |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
2176069-10-4 | 3mg |
$94.5 | 2023-09-07 |
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
Additional information on 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine (CAS No. 2176069-10-4): A Comprehensive Overview
6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine (CAS No. 2176069-10-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative, featuring a cyclobutyl and a methoxypyridinyl moiety, exhibits unique structural characteristics that make it a valuable intermediate in drug discovery and development. The compound's molecular formula is C14H16N4O, with a molecular weight of 256.31 g/mol.
The 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine structure is particularly notable for its potential applications in kinase inhibition, a hot topic in current medicinal chemistry. Kinase inhibitors are a major focus in oncology and inflammatory disease research, and this compound's scaffold is being explored for its ability to modulate specific kinase pathways. Researchers are investigating its role in targeting diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.
From a synthetic chemistry perspective, 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine presents interesting challenges and opportunities. The cyclobutyl ring introduces strain into the molecule, which can affect both its reactivity and biological activity. The methoxypyridine group contributes to the compound's solubility profile and may influence its pharmacokinetic properties. These structural features are frequently searched by medicinal chemists looking for novel scaffolds in drug design.
The compound's physicochemical properties are of particular interest to researchers. With a LogP value estimated around 2.5, 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine demonstrates moderate lipophilicity, making it potentially suitable for oral administration in drug formulations. Its hydrogen bond donor and acceptor counts (1 and 5 respectively) suggest favorable characteristics for crossing biological membranes while maintaining target engagement.
In the current pharmaceutical landscape, where there's growing emphasis on targeted therapies and personalized medicine, compounds like 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine are increasingly valuable. The compound's potential as a selective kinase modulator aligns with the industry's shift toward more specific, less toxic therapeutic agents. This is particularly relevant given the rising interest in precision oncology approaches.
The synthesis of 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine typically involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods are frequently searched by synthetic chemists looking for efficient routes to similar pyrimidine derivatives. The compound's purity and characterization are typically confirmed by HPLC, mass spectrometry, and NMR spectroscopy.
Beyond pharmaceutical applications, 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine has potential uses in agrochemical research. The pyrimidine core is a common motif in many pesticides and herbicides, and researchers are exploring whether this particular derivative could contribute to next-generation crop protection agents. This aligns with current trends in sustainable agriculture and the search for more environmentally friendly pest control solutions.
The market for specialized chemical intermediates like 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine has been growing steadily, driven by increased R&D spending in the pharmaceutical sector. As drug discovery becomes more complex, the demand for unique building blocks with specific functional groups continues to rise. This compound's combination of a strained cyclobutane ring and a heteroaromatic system makes it particularly valuable for fragment-based drug discovery approaches.
Quality control and regulatory compliance are crucial aspects when working with 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine. Reputable suppliers provide certificates of analysis detailing purity (typically >95% by HPLC), residual solvents, and other critical quality attributes. These specifications are essential for researchers who need to ensure reproducibility in their experiments and for companies navigating the complex regulatory landscape of drug development.
Storage and handling recommendations for 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine generally include keeping the compound in a cool, dry place, protected from light and moisture. While not classified as highly hazardous, standard laboratory precautions should be observed when handling any fine chemical. The compound's stability under various conditions is a common query among researchers planning long-term studies.
Future research directions for 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine may include exploring its potential as a warhead in PROTAC (Proteolysis Targeting Chimera) molecules, an exciting area in drug discovery. The compound's ability to bind specific protein targets could make it valuable in these emerging therapeutic modalities. Additionally, its use in chemical biology studies to probe kinase signaling networks represents another promising avenue of investigation.
For researchers interested in analogs of 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine, structure-activity relationship (SAR) studies are available in the scientific literature. These studies examine how modifications to the cyclobutyl group, pyrimidine core, or methoxypyridine moiety affect biological activity. Such information is valuable for medicinal chemists engaged in lead optimization programs.
In conclusion, 6-cyclobutyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine (CAS No. 2176069-10-4) represents an important chemical entity with diverse potential applications in life sciences research. Its unique structural features and promising biological activity profile continue to make it a compound of interest in both academic and industrial settings. As research into kinase modulation and targeted therapies advances, the significance of such specialized intermediates is likely to grow further.
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